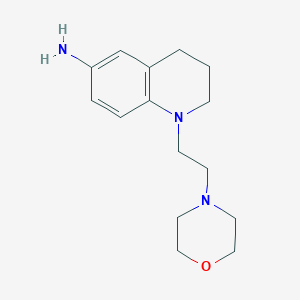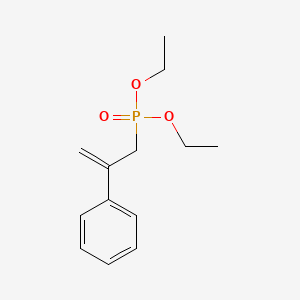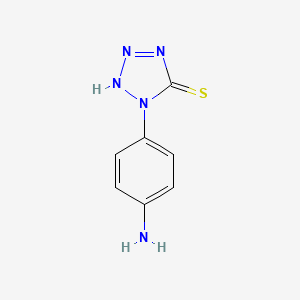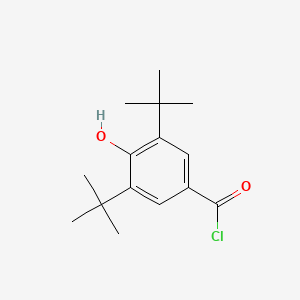
8-Methylchroman-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylchroman-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are widely used in the fragrance and flavor industries. This compound, specifically, is a modified form of dihydrocoumarin with a methyl group at the 8th position, which can influence its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-2-one typically involves the hydrogenation of 8-Methyl coumarin. This process is carried out under atmospheric pressure using acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are mild, and the product is purified using chromatography with a mixture of n-hexane and ethyl acetate as the eluent.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using microbial reduction of coumarin derivatives have been explored for more sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylchroman-2-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methylchroman-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of 8-Methylchroman-2-one involves its interaction with various molecular targets. In biological systems, it can act as a pro-drug, being bioactivated to release active metabolites. These metabolites can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target proteins is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Coumarin: The parent compound, known for its anticoagulant properties.
Dihydrocoumarin: A reduced form of coumarin with similar applications in the fragrance industry.
4-Methyl coumarin: Another methylated derivative with distinct chemical properties.
Uniqueness: 8-Methylchroman-2-one is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and biological activity. This modification can enhance its stability and alter its interaction with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
8-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
WQHAWQJLMGDBOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)CCC(=O)O2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B8639046.png)


